molecular formula C8H14O4 B13592174 3-(Oxan-3-yloxy)propanoicacid

3-(Oxan-3-yloxy)propanoicacid

Cat. No.: B13592174
M. Wt: 174.19 g/mol
InChI Key: USODPCHSSURHPG-UHFFFAOYSA-N
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Description

3-(Oxan-3-yloxy)propanoic acid is an organic compound with a unique structure that includes an oxane ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-3-yloxy)propanoic acid typically involves the reaction of oxane derivatives with propanoic acid under specific conditions. One common method includes the use of oxane-3-ol and propanoic acid in the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of 3-(Oxan-3-yloxy)propanoic acid may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the oxane ring while achieving efficient conversion to the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-3-yloxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted oxane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Oxan-3-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Oxan-3-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxane ring and propanoic acid moiety contribute to its binding affinity and reactivity. The compound may modulate biochemical pathways by acting as a substrate or inhibitor, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Oxan-2-yloxy)propanoic acid
  • 3-(Oxan-4-yloxy)propanoic acid
  • 3-(Tetrahydro-2H-pyran-3-yloxy)propanoic acid

Uniqueness

3-(Oxan-3-yloxy)propanoic acid is unique due to the specific position of the oxane ring attachment, which influences its chemical reactivity and biological activity. This positional specificity can lead to different interactions and applications compared to its analogs.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

3-(oxan-3-yloxy)propanoic acid

InChI

InChI=1S/C8H14O4/c9-8(10)3-5-12-7-2-1-4-11-6-7/h7H,1-6H2,(H,9,10)

InChI Key

USODPCHSSURHPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)OCCC(=O)O

Origin of Product

United States

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